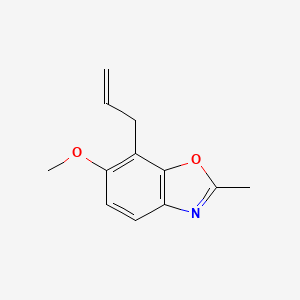

7-Allyl-6-methoxy-2-methylbenzoxazole

Description

7-Allyl-6-methoxy-2-methylbenzoxazole is a benzoxazole derivative characterized by a fused benzene and oxazole ring system. The oxazole ring contains oxygen and nitrogen heteroatoms, contributing to its aromatic stability and reactivity. Key substituents include:

- 2-Methyl group: Enhances steric bulk and may influence electronic properties.

- 6-Methoxy group: Increases hydrophilicity and modulates electronic effects via resonance.

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

6-methoxy-2-methyl-7-prop-2-enyl-1,3-benzoxazole |

InChI |

InChI=1S/C12H13NO2/c1-4-5-9-11(14-3)7-6-10-12(9)15-8(2)13-10/h4,6-7H,1,5H2,2-3H3 |

InChI Key |

IIIRDSZQNVMCBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(O1)C(=C(C=C2)OC)CC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differences and Implications

Heteroatom Composition :

- Benzoxazole (O, N) vs. Benzothiazole (S, N): Sulfur in benzothiazoles increases electron delocalization and polarizability, enhancing fluorescence (e.g., azidostyryl derivative in ). Benzoxazoles may exhibit greater oxidative stability due to oxygen’s electronegativity.

- Benzisoxazole (O, N in isoxazole ring): The isoxazole’s oxygen and nitrogen are adjacent, creating distinct reactive sites for electrophilic substitution compared to benzoxazoles .

Substituent Effects :

- Allyl vs. Azidostyryl : The allyl group in this compound offers moderate lipophilicity, whereas the azidostyryl group in enables click chemistry applications.

- Methoxy Positioning : 6-Methoxy in benzoxazole may direct electrophilic substitution to the 4-position, unlike 2-methoxy in benzimidazole derivatives (), which influences metal coordination .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Allyl-6-methoxy-2-methylbenzoxazole, and how can structural purity be confirmed?

- Methodological Answer :

- Synthetic Routes :

Schiff base condensation : Adapt methods from benzothiazole derivatives by reacting 6-methoxy-2-methylbenzoxazole precursors with allyl-containing reagents under reflux conditions. Use anhydrous solvents (e.g., MeOH, DMF) and catalysts like acetic acid .

Azide-alkyne cycloaddition : Modify fluorogenic labeling strategies by introducing allyl groups via copper-catalyzed click chemistry, as demonstrated for benzothiazole-azide derivatives .

- Purity Verification :

- 1H-NMR : Confirm allyl group integration (δ 5.0–6.0 ppm for protons) and methoxy resonance (δ ~3.8 ppm) .

- HRMS : Validate molecular weight (e.g., calculated vs. experimental m/z for C₁₂H₁₃NO₂) .

- Chromatography : Use HPLC with UV detection (λ = 254–280 nm) to assess purity >95% .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Assign methoxy (δ ~55 ppm for 13C), allyl (δ ~115–135 ppm for sp² carbons), and benzoxazole ring signals .

- X-ray Diffraction : Resolve crystal packing and bond angles, particularly for the methoxy and allyl substituents, using single-crystal data (e.g., CCDC deposition protocols) .

- FT-IR : Identify benzoxazole ring vibrations (C=N stretch ~1600 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzoxazole derivatives like this compound?

- Methodological Answer :

- Variable Control : Replicate assays under standardized conditions (e.g., cell line viability tests at 24/48 hours, fixed concentrations) to isolate compound-specific effects .

- Factorial Design : Use 2^k factorial experiments to test interactions between variables (e.g., solvent polarity, temperature) on bioactivity outcomes .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Q. What strategies optimize the bioactivity of this compound through structural modifications?

- Methodological Answer :

- SAR Studies :

Allyl Chain Modulation : Replace the allyl group with propargyl or cyclopropyl analogs to enhance lipophilicity and metabolic stability .

Methoxy Substitution : Test electron-withdrawing groups (e.g., nitro) at the 6-position to alter electronic effects on ring reactivity .

- Computational Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer :

- Protocol Standardization :

Reagent Purity : Use ≥99% purity reagents, verified by certificates of analysis (CoA).

Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane eluent) at 30-minute intervals .

- Safety Compliance : Follow NIST guidelines for handling toxic intermediates (e.g., azides) in fume hoods with blast shields .

Q. What computational methods predict the environmental fate or toxicity of this compound?

- Methodological Answer :

- QSAR Modeling : Develop quantitative structure-activity relationship models using EPI Suite™ to estimate biodegradability (e.g., BIOWIN scores) .

- Molecular Dynamics : Simulate interactions with soil organic matter (e.g., humic acids) to assess persistence .

Methodological Frameworks

Q. How should researchers design experiments to investigate the compound’s mechanism of action in inflammatory pathways?

- Methodological Answer :

- In Vitro Assays :

COX-2 Inhibition : Measure prostaglandin E2 (PGE2) levels in LPS-stimulated macrophages via ELISA .

NF-κB Translocation : Use confocal microscopy with GFP-tagged NF-κB constructs .

- In Vivo Models : Employ carrageenan-induced paw edema in rodents, dosing 10–50 mg/kg intraperitoneally .

Q. What analytical workflows validate the stability of this compound under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.